molecular formula C₆H₁₁FO₅ B1141977 2-Deoxy-2-fluoro-D-mannose CAS No. 38440-79-8

2-Deoxy-2-fluoro-D-mannose

Cat. No. B1141977
CAS RN: 38440-79-8
M. Wt: 182.15
InChI Key:
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Description

Synthesis Analysis The synthesis of 2-deoxy-2-fluoro-D-mannose involves several key steps, including the direct fluorination of precursor sugars and the epimerization under specific conditions. Ido et al. (1978) described a convenient method for synthesizing 18F-labeled 2-deoxy-2-fluoro-D-mannose by direct fluorination of 3,4,6-tri-O-acetyl-D-glucal with 18F-F2 (Ido et al., 1978). Furthermore, Varelis and Barnes (1996) highlighted the preparation of 2-deoxy-2-[18F]fluoro-D-mannose through epimerization of 2-deoxy-2-[18F]fluoroglucose under base-catalyzed conditions, validating a HPLC protocol for assessing isomeric purity (Varelis & Barnes, 1996).

Molecular Structure Analysis The molecular structure of 2-deoxy-2-fluoro-D-mannose has been characterized by various analytical techniques. Oberdorfer et al. (1986) developed a procedure allowing the separation and characterization of 2-deoxy-2-[18F]fluoro-D-glucose and 2-deoxy-2-[18F]fluoro-D-mannose, employing high-resolution 1H- and 19F-NMR spectroscopy to completely characterize both the alpha- and beta-anomers of these sugars (Oberdorfer et al., 1986).

Chemical Reactions and Properties The chemical reactivity and properties of 2-deoxy-2-fluoro-D-mannose have been explored through its interactions in biological systems and its effects on glycosylation processes. Schmidt et al. (1978) studied the metabolism of 2-deoxy-2-fluoro-D-mannose in yeast and chick-embryo cells, revealing its incorporation into glycoproteins despite its structural modifications inhibiting typical metabolic pathways (Schmidt et al., 1978).

Scientific Research Applications

Imaging Applications in Atherosclerosis

2-Deoxy-2-fluoro-D-mannose ([18F]FDM) has been applied in positron emission tomography (PET) imaging, particularly for targeting plaque inflammation in atherosclerosis. In a study by Tahara et al. (2014), [18F]FDM demonstrated comparable uptake to 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) in atherosclerotic lesions within a rabbit model. This uptake was proportional to the plaque macrophage population, suggesting that [18F]FDM, due to its mannose structure, could be effective in identifying high-risk plaques through imaging of activated macrophages. This research underscores the potential of [18F]FDM in enhancing molecular imaging techniques for cardiovascular diseases, offering a novel avenue for the identification of patients at higher risk of acute vascular events (Nature Medicine, 2014).

Synthesis and Antimetabolite Research

2-Deoxy-2-fluoro-D-mannose has been involved in the synthesis of antimetabolites, providing insights into the development of potential therapeutic agents. Fokt et al. (2009) developed practical synthetic approaches for 2-deoxy-2-fluoro-D-mannose, along with other halogenated derivatives of D-glucose and D-mannose. These compounds are of interest due to their potential as metabolic inhibitors, which could have clinical applications in targeting specific metabolic pathways in diseases (Carbohydrate Research, 2009).

Investigating Glycosidase Inhibitors

The compound has also been researched for its role as a glycosidase inhibitor, with implications for various medical and scientific applications. Wong et al. (2001) explored the synthesis and potential of 2-deoxy-2-fluoro-D-mannose derivatives as imaging probes and mechanism-based inhibitors for glycosidases. This research provides valuable insights into the biochemical interactions of 2-deoxy-2-fluoro-D-mannose and its derivatives, with potential applications in imaging and therapeutic interventions for diseases associated with glycosidase activity (Journal of Labelled Compounds and Radiopharmaceuticals, 2001).

Safety And Hazards

2-Deoxy-2-fluoro-D-mannose may be harmful by skin absorption. It may cause skin irritation. It may be harmful if swallowed or inhaled, and may cause respiratory tract irritation9.


properties

CAS RN

38440-79-8

Product Name

2-Deoxy-2-fluoro-D-mannose

Molecular Formula

C₆H₁₁FO₅

Molecular Weight

182.15

Origin of Product

United States

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